S-D-Dithiomandeloylglutathione

Description

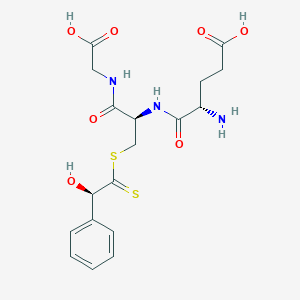

Structure

2D Structure

3D Structure

Properties

CAS No. |

140234-19-1 |

|---|---|

Molecular Formula |

C18H23N3O7S2 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-2-phenylethanethioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H23N3O7S2/c19-11(6-7-13(22)23)16(27)21-12(17(28)20-8-14(24)25)9-30-18(29)15(26)10-4-2-1-3-5-10/h1-5,11-12,15,26H,6-9,19H2,(H,20,28)(H,21,27)(H,22,23)(H,24,25)/t11-,12-,15+/m0/s1 |

InChI Key |

SLZDZGFRJOKHIL-SLEUVZQESA-N |

SMILES |

C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=S)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |

sequence |

EXG |

Synonyms |

S-D-dithiomandeloylglutathione SDDTMG |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of S D Dithiomandeloylglutathione

Stereoselective Synthesis Routes and Reaction Mechanisms

The synthesis of S-D-Dithiomandeloylglutathione is accomplished through specific chemical reactions designed to create the desired stereoisomer. The primary method reported involves a dithioester-interchange reaction, which leverages the reactivity of glutathione (B108866) with a mandelic acid derivative.

Dithioester-Interchange Reactions from Glutathione and S-carboxy-methyl(D,L)-dithiomandelate

The synthesis of both the D- and L-forms of S-dithiomandeloylglutathione has been successfully achieved through a dithioester-interchange reaction. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the thiol group of glutathione (GSH) on the thiocarbonyl carbon of a racemic mixture of S-carboxy-methyl(D,L)-dithiomandelate. researchgate.netresearchgate.netaist.go.jp

The reaction mechanism proceeds via a tetrahedral intermediate, leading to the displacement of the carboxymethyl-sulfide leaving group and the formation of the new dithioester bond between the glutathione and mandeloyl moieties. Since the starting dithiomandelate is a racemic (D,L) mixture, the reaction with the chiral L-glutathione molecule results in the formation of a mixture of two diastereomers: this compound and S-L-dithiomandeloylglutathione. These diastereomers must then be separated and purified to isolate the target D-form.

Optimization of Reaction Conditions and Yields

The efficiency and yield of a chemical synthesis are highly dependent on the reaction conditions. While the specific optimized parameters for this compound synthesis are not extensively detailed in the literature, the process would follow established chemical principles of reaction optimization. whiterose.ac.ukscielo.br Methodologies such as One-Factor-At-a-Time (OFAT) or more advanced Design of Experiments (DoE) are employed to systematically investigate the impact of various factors on the reaction's outcome. whiterose.ac.uk

Key parameters that would be optimized include:

Stoichiometry: The molar ratio of glutathione to S-carboxy-methyl(D,L)-dithiomandelate.

Solvent: The choice of solvent can influence reactant solubility and reaction rate. scielo.br

Temperature: Temperature affects the rate of reaction and the stability of the product. illinois.edu

pH: The pH of the reaction medium is critical as it influences the nucleophilicity of the thiol group in glutathione.

Reaction Time: The duration required to maximize product formation while minimizing degradation or side reactions. scielo.br

The goal of optimization is to find the ideal balance of these conditions to maximize the conversion of reactants and the selectivity towards the desired product, thereby achieving the highest possible yield. scielo.br

Table 1: Illustrative Design of Experiments (DoE) for Synthesis Optimization

This table represents a hypothetical experimental design to optimize the yield of this compound.

| Experiment Run | Reactant Ratio (GSH:Dithioester) | Temperature (°C) | pH | Yield (%) |

| 1 | 1:1 | 25 | 7.0 | Data |

| 2 | 1.2:1 | 25 | 7.0 | Data |

| 3 | 1:1 | 35 | 7.0 | Data |

| 4 | 1.2:1 | 35 | 7.0 | Data |

| 5 | 1:1 | 25 | 8.0 | Data |

| 6 | 1.2:1 | 25 | 8.0 | Data |

| 7 | 1:1 | 35 | 8.0 | Data |

| 8 | 1.2:1 | 35 | 8.0 | Data |

Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Following synthesis, the precise chemical structure of this compound must be unequivocally confirmed. This is achieved using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netuba.ar These methods provide complementary information about the molecule's connectivity, stereochemistry, and mass. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. researchgate.net For this compound, 1H and 13C NMR experiments would be used to:

Identify and assign signals for all protons and carbons in the glutathione backbone (glutamate, cysteine, and glycine (B1666218) residues).

Confirm the presence of the dithiomandeloyl group by identifying signals for the phenyl ring and the chiral methine proton.

Establish the covalent linkage between the cysteine sulfur and the mandeloyl thiocarbonyl carbon through the observation of correlations in 2D NMR experiments (like HMBC).

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. frontiersin.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting daughter ions to verify the sequence of amino acids in the glutathione portion and the structure of the dithiomandeloyl moiety. nih.gov

Table 2: Exemplar Spectroscopic Data for Structural Confirmation

This table provides hypothetical, yet chemically plausible, data expected from NMR and MS analysis of this compound.

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic protons (phenyl ring), α-protons of amino acids, and the methine proton of the mandeloyl group. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyls (amide, carboxylate), thiocarbonyl (C=S), aromatic carbons, and aliphatic carbons of the glutathione backbone. |

| HRMS | m/z | A precise mass-to-charge ratio corresponding to the molecular formula C₁₈H₂₃N₃O₆S₂. |

| MS/MS | Fragmentation | Characteristic fragmentation patterns showing the loss of the glycine, glutamate, and the complete glutathione unit, confirming the structure. |

Chromatographic Purity Assessment and Stereoisomeric Resolution Techniques

Chromatographic purity is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. royed.innih.gov A sample of the synthesized product is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase. iaea.org The resulting chromatogram shows a major peak for the desired product and potentially minor peaks for impurities. Purity is calculated as the area of the main peak relative to the total area of all detected peaks. royed.in

Stereoisomeric resolution is essential because the synthesis starts with a racemic (D,L) precursor, resulting in a mixture of diastereomers (S-D- and S-L-dithiomandeloylglutathione). researchgate.net These diastereomers must be separated to isolate the pure S-D form. This is accomplished using chiral chromatography, a specialized form of HPLC that employs a chiral stationary phase (CSP). The different spatial arrangements of the diastereomers cause them to interact differently with the CSP, leading to different retention times and enabling their separation and quantification. The use of orthogonal chromatographic methods (e.g., using different column chemistries or mobile phases) can provide a more comprehensive purity profile. quality-assistance.com

Table 3: Chromatographic Methods for Analysis

| Method | Stationary Phase | Purpose |

| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 | To assess overall chemical purity by separating the product from starting materials and non-chiral byproducts. |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | To separate and quantify the S-D- and S-L-dithiomandeloylglutathione diastereomers. |

| Ion-Exchange Chromatography (AEX) | Anion Exchange Resin | Can be used as an orthogonal method to separate components based on charge, useful for purifying the final product. quality-assistance.com |

Enzymatic Catalysis and Mechanistic Studies with S D Dithiomandeloylglutathione

Elucidation of Enzyme-Catalyzed Reaction Intermediates

Analysis of Disulfide Adduct Formation during Glyoxalase I Catalysis

It is concluded that "S-D-Dithiomandeloylglutathione" is not a known or studied substrate for the enzyme Glyoxalase I in the publicly accessible scientific literature.

Role as a Thiohemiacetal Intermediate Analogue in Enzymatic Reactions

This compound is structurally analogous to the endogenous thiohemiacetal intermediate formed during the glyoxalase I-catalyzed isomerization of the adduct between methylglyoxal (B44143) and glutathione (B108866). The native intermediate, S-D-lactoylglutathione, is the product of this isomerization. mdpi.com Phenylglyoxal can also serve as a substrate for glyoxalase I, forming S-mandeloylglutathione. nih.gov this compound, with its dithiomandeloyl moiety, is designed to mimic the stereoelectronic properties of the enediol intermediate that is believed to form along the reaction pathway of glyoxalase I. nih.gov

The rationale behind using such analogues is to "trap" the enzyme in a state that resembles its interaction with the transient intermediate, allowing for detailed structural and kinetic characterization. The stability of these analogues, compared to the fleeting nature of the true intermediate, makes them invaluable tools for mechanistic studies.

Key Structural Features of Thiohemiacetal Analogues:

| Feature | Description | Significance in Mimicking the Intermediate |

| Glutathione Backbone | Provides the necessary recognition elements for binding to the active site of glyoxalase I. | Essential for proper orientation and high-affinity binding within the enzyme's active site. |

| S-Substituted Moiety | The dithiomandeloyl group in this compound replaces the lactoyl group of the natural product. | This group is designed to mimic the charge distribution and geometry of the enediolate transition state. |

| Stereochemistry | The D-configuration at the α-carbon of the mandeloyl group is crucial for specific interactions within the active site. | Glyoxalase I can accommodate both diastereomeric forms of the thiohemiacetal substrate, and specific stereochemistry in analogues can probe these interactions. nih.gov |

The use of such analogues has been instrumental in confirming that the metal center of the active site, typically zinc, plays a direct catalytic role by binding the substrate and stabilizing the proposed enediolate reaction intermediate. researchgate.net

Mechanistic Probing of the Glyoxalase System Dynamics and Enzyme Active Sites

The dynamic nature of enzyme catalysis involves conformational changes and intricate interactions between the enzyme and its substrate. Thiohemiacetal analogues like this compound are pivotal in probing these dynamics and mapping the architecture of the enzyme's active site.

By studying the binding of these analogues, researchers can gain insights into:

Active Site Geometry: The precise orientation of the bound analogue can be determined using techniques like X-ray crystallography, providing a static picture of the active site. This has been successfully done with other S-substituted glutathione derivatives, revealing key amino acid residues involved in substrate binding and catalysis. researchgate.net

Enzyme Conformational Changes: Spectroscopic techniques, such as fluorescence spectroscopy, can be used to monitor changes in the enzyme's structure upon binding of the analogue. For instance, the binding of the inhibitor S-p-bromobenzylglutathione to glyoxalase I causes quenching of the enzyme's tryptophan fluorescence, allowing for the determination of binding parameters. nih.gov

Role of Metal Cofactors: The interaction of the analogue with the active site metal ion can be investigated to understand the role of the metal in catalysis. By replacing the native zinc ion with other divalent cations like cobalt, manganese, or magnesium, and then measuring the binding affinity of the analogue, researchers can deduce the specific contribution of the metal to substrate binding and stabilization of the transition state. nih.gov

These studies have revealed that the active site of human glyoxalase I contains a hydrophobic binding pocket adjacent to the metal center, which accommodates the S-substituent of the glutathione derivative. rsc.org

Investigations into Enzyme Inhibition and Activation Mechanisms Involving Thiol Chemistry

The thiol group of glutathione is central to the chemistry of the glyoxalase system. S-substituted glutathione derivatives, including this compound, are often potent competitive inhibitors of glyoxalase I. nih.gov Their inhibitory action stems from their ability to bind tightly to the active site, mimicking the substrate but not undergoing catalysis, thereby blocking the access of the natural substrate.

Mechanisms of Inhibition by Thiohemiacetal Analogues:

| Inhibition Type | Mechanism | Example from Related Compounds |

| Competitive Inhibition | The analogue competes with the natural thiohemiacetal substrate for binding to the active site. | S-(N-hydroxy-N-methylcarbamoyl)glutathione is a competitive inhibitor of yeast glyoxalase I, with a Ki value significantly lower than the Km for the natural substrate. nih.gov |

| Tight-Binding Inhibition | The analogue binds with very high affinity to the active site, often involving slow association and dissociation rates. | Derivatives of S-(N-aryl-N-hydroxycarbamoyl)glutathione are among the most potent tight-binding inhibitors of human glyoxalase I. |

| Covalent Modification | In some cases, specifically designed analogues can form a covalent bond with a residue in the active site, leading to irreversible inhibition. | 4-bromoacetoxy-1-(S-glutathionyl)-acetoxy butane (B89635) has been shown to covalently modify Cys60 in the hydrophobic binding pocket of glyoxalase I, causing partial inactivation. rsc.org |

The study of these inhibitory mechanisms provides valuable information for the design of novel therapeutic agents. For instance, inhibitors of glyoxalase I are being investigated as potential anticancer drugs, as many cancer cells exhibit high glycolytic activity and are more sensitive to the accumulation of cytotoxic methylglyoxal. nih.gov

Furthermore, the thiol chemistry of the glyoxalase system is also subject to regulation through post-translational modifications. For example, the glutathionylation of glyoxalase I, a process where a glutathione molecule forms a mixed disulfide with a cysteine residue on the enzyme, has been shown to inhibit its activity. This suggests a redox-dependent regulatory mechanism for the enzyme.

Computational and Theoretical Investigations of S D Dithiomandeloylglutathione Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions, including those involving complex biological molecules like S-D-dithiomandeloylglutathione. nih.govrsc.org These computational methods allow for the mapping of reaction pathways and the characterization of high-energy transition states, which are transient structures that are difficult to observe experimentally. nih.govmit.edursc.org

The process often begins with locating the transition state structure, which represents the highest point on the potential energy surface along the reaction coordinate. nih.govnih.gov Once the transition state is identified, intrinsic reaction coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the intended species. nih.gov The accuracy of these calculations is continually improving, enabling the investigation of large and complex systems, including enzyme-catalyzed reactions. nih.govchemrxiv.org

Table 1: Key Parameters in Quantum Chemical Calculations of Reaction Pathways

| Parameter | Description | Significance in Studying this compound |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate of enzymatic or non-enzymatic reactions involving the compound. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. nih.govmit.edu | Provides a snapshot of the most critical point in the reaction, revealing key bond formations and breakages. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Reaction Pathway | The step-by-step sequence of elementary reactions by which overall chemical change occurs. nih.gov | Elucidates the detailed mechanism of this compound's transformation. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products through the transition state. nih.gov | Confirms the calculated transition state correctly links the starting materials and final products. |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions with Glyoxalase I

In the context of glyoxalase I, MD simulations can reveal how this compound, an alternate substrate, fits into the active site. aist.go.jp This includes identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the substrate. nih.gov Such simulations can also shed light on the role of the essential Zn2+ ion in the active site, which is crucial for catalysis. nih.gov

By analyzing the trajectories generated from MD simulations, researchers can assess the stability and compactness of the protein structure upon substrate binding. nih.gov Parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) are often calculated to quantify these changes. Furthermore, MD simulations can help to understand how mutations in the enzyme might affect substrate binding and catalytic activity, which is relevant in studying certain diseases. nih.gov The insights gained from these simulations are valuable for understanding the specificity and efficiency of glyoxalase I towards different substrates.

Table 2: Parameters Analyzed in Molecular Dynamics Simulations of Glyoxalase I with this compound

| Parameter | Description | Relevance to Enzyme-Substrate Interaction |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures. | Indicates the stability of the protein-substrate complex over the simulation time. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Reveals conformational changes in the enzyme upon substrate binding. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Identifies key interactions that stabilize the substrate in the active site. |

| Binding Free Energy | The energy change upon binding of the substrate to the enzyme. | Quantifies the affinity of the substrate for the enzyme. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the substrate and specific residues. | Pinpoints the critical amino acids involved in substrate recognition and binding. |

Structure-Activity Relationship (SAR) Modeling through Computational Approaches

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. nih.govdoi.org In the case of this compound and related compounds, SAR studies can identify the key molecular features responsible for their interaction with enzymes like glyoxalase I. researchgate.net These models are crucial for guiding the design of new, more potent, or selective enzyme inhibitors or substrates. ljmu.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure with changes in biological activity. researchgate.netnih.gov This involves calculating a set of molecular descriptors for each compound in a series. These descriptors can encode various physicochemical properties, such as hydrophobicity (logP), electronic properties, and steric features. nih.gov By developing a mathematical equation that links these descriptors to the observed activity, a QSAR model can predict the activity of new, untested compounds. researchgate.netnih.gov

For this compound, a QSAR study might explore how modifications to the phenyl group, the dithioester linkage, or the glutathione (B108866) moiety affect its binding affinity or reaction rate with glyoxalase I. The insights from such models can provide a rational basis for designing novel compounds with desired properties, for instance, by suggesting substitutions that enhance binding or improve stability. ljmu.ac.uk

Table 3: Common Descriptors and Methods in SAR/QSAR Modeling

| Category | Example Descriptors/Methods | Application in this compound Studies |

| Electronic Descriptors | Partial charges, dipole moment, HOMO/LUMO energies | To understand the electronic interactions with the enzyme's active site. |

| Steric Descriptors | Molecular volume, surface area, shape indices | To assess how the size and shape of the molecule influence its fit within the binding pocket. |

| Hydrophobic Descriptors | LogP, molar refractivity | To quantify the importance of hydrophobicity for membrane permeability and enzyme binding. |

| Topological Descriptors | Connectivity indices, Wiener index | To describe the branching and connectivity of the molecular structure. |

| Statistical Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) nih.gov | To build the mathematical model correlating the descriptors with biological activity. |

Predictive Studies of Thiohemiacetal Decomposition Mechanisms and Stability

Computational methods can be employed to predict the stability of these intermediates under various conditions. nih.govnih.gov For example, quantum chemical calculations can determine the energy barriers for different decomposition pathways, such as the dissociation back to the aldehyde and thiol or rearrangement to other products. The stability can be influenced by factors like pH, solvent, and the presence of catalysts.

Table 4: Factors Investigated in the Stability and Decomposition of Thiohemiacetals

| Factor | Description | Computational Investigation Approach |

| pH/Protonation State | The acidity or basicity of the environment. | Modeling the reaction at different protonation states of the molecule and surrounding residues. |

| Solvent Effects | The influence of the surrounding medium (e.g., water) on stability. | Using implicit or explicit solvent models in quantum chemical or molecular dynamics simulations. |

| Temperature | The ambient temperature affecting reaction rates. | Calculating temperature-dependent rate constants using transition state theory. |

| Structural Modifications | Changes in the chemical structure of the thiohemiacetal. | Systematically altering the molecular structure in silico and recalculating stability parameters. |

| Catalytic Effects | The influence of enzymes or other catalysts on the decomposition pathway. | Modeling the reaction within the enzyme active site to determine the catalytic effect on energy barriers. |

Role of S D Dithiomandeloylglutathione in Broader Biochemical Pathway Research

Interplay with Glutathione (B108866) Homeostasis and Cellular Redox Regulation

S-D-Lactoylglutathione is intrinsically linked to the maintenance of glutathione (GSH) homeostasis, a cornerstone of the cell's antioxidant defense system. mdpi.com The synthesis of SDL by the enzyme Glyoxalase I (Glo1) consumes one molecule of reduced GSH. mdpi.com Conversely, its hydrolysis by Glyoxalase II (Glo2) regenerates GSH, thus completing a cycle that is crucial for sustaining the cellular pool of this vital antioxidant. mdpi.com

This cycle directly impacts the cellular redox state, which is often represented by the ratio of reduced to oxidized glutathione (GSH/GSSG). mdpi.com By ensuring the regeneration of GSH, the metabolism of SDL helps maintain a high GSH/GSSG ratio, which is critical for protecting cellular components from oxidative damage. mdpi.com

Furthermore, research has revealed a novel role for SDL in bolstering the mitochondrial glutathione pool. nih.govresearchgate.net While GSH is synthesized in the cytoplasm, it must be transported into the mitochondria to perform its protective functions there. nih.gov Studies have shown that SDL can be transported into the mitochondria and subsequently hydrolyzed by the mitochondrial isoform of Glo2, providing an alternative pathway for supplying this critical antioxidant to the organelle. mdpi.comnih.govresearchgate.net This process is independent of ATP and contributes to maintaining mitochondrial redox homeostasis and defending against damage from reactive oxygen species generated during respiration. nih.govresearchgate.net

Implications for the Glyoxalase System and Methylglyoxal (B44143) Detoxification Pathways

The primary and most well-understood function of S-D-Lactoylglutathione is its role as the central intermediate in the glyoxalase system, the major pathway for detoxifying methylglyoxal (MGO). nih.govmdpi.comencyclopedia.pub MGO is a reactive dicarbonyl compound formed primarily as an unavoidable byproduct of glycolysis. mdpi.com

The detoxification process begins with a non-enzymatic reaction between MGO and GSH to form a hemithioacetal. mdpi.com This hemithioacetal is the substrate for Glyoxalase I (Glo1), which catalyzes its isomerization to the stable thioester, S-D-Lactoylglutathione. mdpi.comencyclopedia.pub Subsequently, Glyoxalase II (Glo2) catalyzes the hydrolysis of SDL to produce D-lactate and, importantly, to regenerate the GSH molecule used in the first step. mdpi.comencyclopedia.pub This two-enzyme system efficiently converts the toxic MGO into the less harmful D-lactate. encyclopedia.pub

The efficiency of this pathway is critical for preventing "dicarbonyl stress," a condition characterized by the accumulation of reactive compounds like MGO, which can lead to the formation of advanced glycation end-products (AGEs) and subsequent cellular damage. mdpi.comencyclopedia.pub Therefore, the formation and turnover of SDL are direct indicators of the cell's capacity to handle glycolytic stress.

| Component | Role in Methylglyoxal Detoxification | Enzyme(s) Involved |

| Methylglyoxal (MGO) | Toxic byproduct of glycolysis that requires detoxification. mdpi.com | N/A (precursor) |

| Glutathione (GSH) | Acts as a cofactor, forming a hemithioacetal with MGO. mdpi.com | Glyoxalase I, Glyoxalase II |

| Hemithioacetal | The initial, unstable adduct of MGO and GSH; substrate for Glo1. mdpi.com | Glyoxalase I |

| S-D-Lactoylglutathione (SDL) | Stable thioester intermediate formed from the hemithioacetal. nih.govencyclopedia.pub | Glyoxalase I (synthesis), Glyoxalase II (hydrolysis) |

| D-Lactate | The final, less toxic product of the pathway. mdpi.comencyclopedia.pub | Glyoxalase II |

Contributions to Understanding Dithioester and Thiohemiacetal Biochemistry in Model Systems

The glyoxalase pathway, with S-D-Lactoylglutathione at its core, serves as an excellent model system for studying the biochemistry of specific sulfur-containing functional groups. The pathway's first step involves the formation of a thiohemiacetal (or hemithioacetal) from an aldehyde (MGO) and a thiol (GSH). mdpi.com The subsequent enzymatic conversion of this thiohemiacetal by Glo1 into a thioester provides a clear biological example of the processing of such intermediates. nih.gov

S-D-Lactoylglutathione itself is a thioester , a class of compounds known for their critical roles in metabolism, such as acetyl-CoA. ditki.comwikipedia.org Thioesters are biochemically important due to the high-energy nature of their thioester bond, which makes them effective acyl group donors. nih.gov The hydrolysis of the thioester bond in SDL by Glo2 is a thermodynamically favorable reaction that completes the detoxification process. encyclopedia.pub Studying this specific reaction provides insights into the enzymatic mechanisms of thioester hydrolysis. While the term dithioester refers to a different functional group (R-C(=S)-S-R'), research into this class of compounds often involves their reactivity with thiols like cysteine, highlighting the broader importance of sulfur-based chemistry in biological systems. rsc.orgrsc.org

Cross-Talk and Metabolic Interconnections within Carbohydrate Metabolism Research

The S-D-Lactoylglutathione pathway is inextricably linked to central carbohydrate metabolism. nih.gov Its substrate is ultimately derived from MGO, which is formed as a spontaneous byproduct from the triose phosphate (B84403) intermediates of glycolysis, namely dihydroxyacetone phosphate and glyceraldehyde 3-phosphate. mdpi.com Consequently, the rate of SDL formation and turnover, or the metabolic flux through the glyoxalase system, is directly related to the rate of glycolysis. nih.gov

Periods of high glycolytic activity, such as in rapidly proliferating cells, can lead to increased MGO production and a corresponding upregulation of the glyoxalase system to prevent toxicity. nih.gov This positions the SDL pathway as a critical safety valve for high-flux glycolysis. The final product of the pathway, D-lactate, can be further metabolized, potentially feeding into other metabolic routes and contributing to cellular energy production, thus fully integrating this detoxification pathway with the cell's broader energy economy. nih.govresearchgate.net The study of SDL, therefore, provides a window into the intricate regulatory networks that balance energy production with the management of toxic metabolic byproducts. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the trace analysis of glutathione (B108866) conjugates like S-D-Dithiomandeloylglutathione. nih.govacs.orgtmrjournals.com This method offers high selectivity and sensitivity, which is essential for detecting low-level metabolites in complex biological samples. tmrjournals.com The development of a robust LC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection parameters.

Typically, reversed-phase chromatography is employed to separate this compound from endogenous matrix components. The mass spectrometer is often operated in a positive ion mode using electrospray ionization (ESI). acs.org Quantification is achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. tmrjournals.comijpras.com This transition is highly specific to the analyte, minimizing interferences. nih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The product ions would likely correspond to fragments resulting from the cleavage of the glutathione moiety, such as the loss of pyroglutamic acid (129 Da). acs.org

The table below illustrates a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Retention Time (RT) | ~5.8 min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ (Hypothetical m/z 488.1) |

| Product Ion (Q3) | Fragment 1 (Hypothetical m/z 359.1 - loss of pyroglutamate) |

| Fragment 2 (Hypothetical m/z 272.1 - γ-glutamyl cleavage) | |

| Collision Energy | Optimized for specific transitions (e.g., 15-25 eV) |

| Performance | |

| LLOQ | 0.5 ng/mL |

| LLOD | 0.1 ng/mL |

| Linearity (r²) | >0.99 |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is indispensable for the identification of novel metabolites such as this compound. ijpras.comnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy (<5 ppm) and resolution, enabling the determination of the elemental composition of an unknown compound from its exact mass. nih.govthermofisher.com

The process of identifying a novel metabolite like this compound involves acquiring full-scan HRMS data to detect potential drug-related ions. ijpras.com The high mass accuracy allows for the generation of a putative molecular formula. nih.gov Subsequent MS/MS fragmentation of the ion of interest provides structural information. For a glutathione conjugate, characteristic fragmentation patterns, such as the loss of key amino acid residues from the glutathione backbone, are indicative of its identity. acs.org The combination of accurate mass measurement of both the precursor and fragment ions provides a high degree of confidence in the structural elucidation of the metabolite. acs.org

Below is a table showcasing hypothetical HRMS data for the identification of this compound.

| Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) | Proposed Elemental Formula |

| Precursor [M+H]⁺ | 488.1032 | 488.1025 | -1.43 | C₁₉H₂₂N₃O₇S₂ |

| Fragment 1 | 359.1440 | 359.1435 | -1.39 | C₁₄H₂₀N₂O₅S₂ |

| Fragment 2 | 272.0858 | 272.0855 | -1.10 | C₁₀H₁₅N₂O₄S |

Spectrophotometric and Fluorometric Assay Development for Kinetic Studies

Spectrophotometric and fluorometric assays are valuable tools for studying the kinetics of enzymes that may be involved in the formation or degradation of this compound, such as Glutathione S-transferases (GSTs). sandiego.educaymanchem.com These assays are generally high-throughput and cost-effective.

A common spectrophotometric assay for GST activity involves the use of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. sandiego.edusigmaaldrich.comsigmaaldrich.com The conjugation of glutathione to CDNB, catalyzed by GST, results in a product that absorbs light at 340 nm. caymanchem.combmrservice.com The rate of increase in absorbance is directly proportional to the GST activity. caymanchem.com To study the specific formation of this compound, a custom assay would need to be developed where the disappearance of a specific substrate or the formation of the product could be monitored spectrophotometrically if the compound possesses a suitable chromophore.

Fluorometric assays offer higher sensitivity. nih.gov A potential approach for this compound could be a competition assay or a displacement assay. mdpi.com Alternatively, if the compound or its substrates are fluorescent, changes in fluorescence intensity or polarization upon enzymatic reaction could be monitored. A novel fluorescent probe that reacts specifically with the thiol group of glutathione could also be employed, where the consumption of glutathione during the formation of this compound leads to a decrease in the fluorescent signal. mdpi.com

The following table presents hypothetical kinetic parameters for a GST isozyme with a dithiomandelic acid precursor, determined using a spectrophotometric assay.

| Kinetic Parameter | Value |

| Km (Glutathione) | 0.25 mM |

| Km (Dithiomandelic acid precursor) | 0.10 mM |

| Vmax | 50 µmol/min/mg protein |

| kcat | 25 s⁻¹ |

| kcat/Km | 1.0 x 10⁵ M⁻¹s⁻¹ |

Isotope-Labeling Techniques for Metabolic Tracing and Flux Analysis

Isotope-labeling techniques are powerful for tracing the metabolic fate of a compound and for conducting metabolic flux analysis. wikipedia.org By using stable isotopes such as ¹³C, ¹⁵N, or ³⁴S, researchers can track the incorporation of these heavy atoms from a labeled precursor into downstream metabolites like this compound. nih.govnih.govthermofisher.com

In a typical experiment, cells or organisms are incubated with a stable isotope-labeled precursor, for instance, ¹³C-labeled glutamine or ¹⁵N-labeled glycine (B1666218), which are building blocks of glutathione. acs.orgnih.gov After a certain period, metabolites are extracted and analyzed by mass spectrometry. nih.gov The detection of a mass shift in this compound corresponding to the incorporated stable isotopes confirms that it is a downstream metabolite of the labeled precursor. acs.org This approach can elucidate the biosynthetic pathways leading to the formation of the glutathione conjugate. nih.gov Furthermore, by measuring the rate of incorporation of the label, metabolic flux through the pathway can be quantified. acs.org

The table below provides an example of expected mass shifts in this compound after incubation with specific isotopically labeled precursors.

| Labeled Precursor | Isotope | Expected Mass Shift (Da) | Labeled Moiety in this compound |

| U-¹³C-Glutamic Acid | ¹³C₅ | +5 | Glutamate |

| U-¹³C,¹⁵N-Glycine | ¹³C₂, ¹⁵N₁ | +3 | Glycine |

| ³⁴S-Cysteine | ³⁴S₁ | +2 | Cysteine |

| U-¹³C-Glutathione | ¹³C₁₀, ¹⁵N₃ | +13 | Entire Glutathione |

Future Research Directions and Unexplored Avenues for S D Dithiomandeloylglutathione

Development of Novel Mechanistic Probes Based on S-D-Dithiomandeloylglutathione Scaffolding

The structural similarity of this compound to the transition state of the glyoxalase I reaction makes it an excellent candidate for the development of sophisticated mechanistic probes. Future research should focus on synthesizing derivatives of this compound that incorporate spectroscopic labels, such as fluorescent tags or spin labels. These modified probes would allow for real-time tracking of binding events and conformational changes within the glyoxalase I active site.

Furthermore, the creation of photoaffinity labels based on the this compound scaffold could irreversibly bind to the enzyme upon photoactivation. This would enable the precise identification of binding site residues and provide a static snapshot of the enzyme-inhibitor complex, which can be invaluable for crystallographic studies. Such probes would be instrumental in elucidating the intricate details of the enzyme's catalytic mechanism and the specific interactions that govern substrate and inhibitor binding.

Investigation of Analogues and Derivatives with Modified Reactivity and Stereochemistry

Systematic modification of the this compound structure is a promising avenue for developing more potent and selective glyoxalase I inhibitors. Future synthetic efforts should explore the impact of altering the mandeloyl moiety, such as substituting the phenyl group with other aromatic or aliphatic groups, to probe the hydrophobic pocket of the enzyme's active site. Additionally, modifications to the glutathione (B108866) backbone, including N-acylation or esterification of the carboxyl groups, could enhance cell permeability and metabolic stability, making these compounds more effective in cellular and in vivo studies. nih.gov

The synthesis of a library of these analogues would facilitate comprehensive structure-activity relationship (SAR) studies. These studies are crucial for identifying the key chemical features that determine inhibitory potency and selectivity. The ultimate goal is to design derivatives with optimized pharmacological properties, potentially leading to the development of new therapeutic agents targeting diseases with upregulated glyoxalase I activity, such as cancer. nih.gov

Exploration of Stereoisomer-Specific Biochemical Interactions Beyond Glyoxalase I

The stereochemistry of this compound is critical for its interaction with glyoxalase I. While the D-mandeloyl isomer is a known inhibitor, the corresponding L-isomer's activity is less characterized. A key area of future research is the systematic investigation of how different stereoisomers of this compound and its derivatives interact not only with glyoxalase I but also with other glutathione-dependent enzymes.

This line of inquiry could reveal novel off-target effects or identify new enzymatic targets for these compounds. For instance, enzymes such as glutathione S-transferases (GSTs) or glyoxalase II could exhibit stereospecific interactions with these dithioester analogues. Understanding these broader biochemical interactions is essential for a complete picture of the cellular effects of this compound and for the development of highly selective inhibitors.

Advanced Kinetic Modeling of Complex Enzymatic Systems Utilizing Dithioester Substrates

The use of this compound and its analogues as inhibitors provides an excellent opportunity to develop and validate more sophisticated kinetic models of the glyoxalase pathway. researchgate.net Current models often rely on the Michaelis-Menten framework, which may not fully capture the complexities of a multi-step enzymatic reaction with potent competitive inhibitors. researchgate.net

Future research should focus on employing advanced kinetic modeling techniques, such as steady-state and pre-steady-state kinetic analysis, to dissect the individual steps of glyoxalase I inhibition by this compound. This includes determining the rates of association and dissociation of the inhibitor and characterizing any potential multi-step binding processes. These detailed kinetic studies, when integrated into systems biology models of cellular metabolism, will provide a more accurate prediction of how inhibition of glyoxalase I by dithioester compounds affects cellular fluxes of reactive metabolites like methylglyoxal (B44143). researchgate.net

Data Tables

Table 1: Inhibitory Constants of Selected Glutathione-Based Glyoxalase I Inhibitors

| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) |

| S-(p-bromobenzyl)glutathione | Human Erythrocytes | Competitive | 1.21 |

| N-acetyl-S-(p-bromobenzyl)glutathione | Human Erythrocytes | Competitive | 0.88 - 1.45 |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast | Competitive | 68 |

This table presents a selection of glutathione derivatives and their reported inhibitory constants (Ki) against glyoxalase I from different sources. The data illustrates the range of potencies that can be achieved through modification of the glutathione scaffold. nih.govnih.gov

Table 2: IC50 Values for Various Glyoxalase I Inhibitors

| Inhibitor | IC50 (μM) |

| Glyoxalase I inhibitor 2 (compound 26) | 0.5 |

| Glyoxalase I inhibitor 3 (compound 22g) | 0.011 |

| Glyoxalase I inhibitor 5 (Compound 9h) | 1.28 |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28) | 1.36 |

This table provides the half-maximal inhibitory concentration (IC50) values for a variety of synthetic glyoxalase I inhibitors, demonstrating the potential for developing highly potent, non-glutathione-based compounds. nih.govmedchemexpress.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing S-D-Dithiomandeloylglutathione?

- Methodological Answer : Synthesis should follow protocols for glutathione derivatives, including thiol-protection strategies and mandeloyl group conjugation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C spectra) and mass spectrometry (MS) for molecular weight validation. Purity must be assessed via high-performance liquid chromatography (HPLC) with UV-Vis or electrochemical detection. Experimental sections must detail reaction conditions (e.g., pH, temperature, stoichiometry) and purification steps to ensure reproducibility .

Q. How can researchers assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor decomposition via HPLC at timed intervals.

- Thermal stability : Expose samples to 25–60°C and quantify degradation products.

- Oxidative stress resistance : Use hydrogen peroxide or glutathione reductase systems to evaluate redox stability. Data should include kinetic parameters (e.g., half-life) and degradation pathways .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., C-glutathione) ensures sensitivity and specificity. For redox-state analysis, derivatization with thiol-blocking agents (e.g., N-ethylmaleimide) followed by LC-fluorescence detection can distinguish reduced and oxidized forms. Validate methods using spike-recovery experiments in plasma, tissue homogenates, or cell lysates .

Advanced Research Questions

Q. How can conflicting data on the redox-modulating effects of this compound be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo) or assay conditions. To address this:

- Standardize redox environments : Use hypoxia chambers or chelators to control metal ion concentrations in cell cultures.

- Cross-validate assays : Compare results from enzymatic (e.g., NADPH depletion assays) and non-enzymatic (e.g., electron paramagnetic resonance) methods.

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., cell type, dosing regimen) .

Q. What experimental designs are suitable for elucidating the role of this compound in protein S-glutathionylation?

- Methodological Answer : Use a combination of:

- Proteomic workflows : Enrich S-glutathionylated proteins via biotin-switch assays or anti-glutathione antibodies, followed by LC-MS/MS identification.

- Functional studies : Knockdown glutathione reductase or thioredoxin in cell lines to amplify glutathionylation events.

- Structural analysis : Employ X-ray crystallography or cryo-EM to map binding sites on target proteins (e.g., Keap1 or NF-κB) .

Q. How can researchers differentiate between on-target and off-target effects of this compound in mechanistic studies?

- Methodological Answer :

- Pharmacological controls : Use competitive inhibitors (e.g., glutathione analogs) or CRISPR/Cas9-mediated gene editing to silence putative targets.

- Dose-response profiling : Establish EC/IC curves across multiple concentrations to identify saturable (on-target) vs. linear (off-target) effects.

- Omics integration : Combine transcriptomics and metabolomics to map pathway perturbations and validate specificity .

Methodological Best Practices

- Data Reproducibility : Adhere to guidelines for detailed experimental reporting, including instrument calibration, batch-to-batch variability, and statistical power calculations .

- Ethical Considerations : For in vivo studies, justify sample sizes and include negative controls to minimize animal use .

- Interdisciplinary Collaboration : Engage biostatisticians early in experimental design to optimize data collection and analysis pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.